molecular formula C22H18N2O4 B126745 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid CAS No. 294891-81-9

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid

Cat. No. B126745
M. Wt: 374.4 g/mol
InChI Key: OBGIRQUECFHUEY-UHFFFAOYSA-N
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Description

The compound “2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid” is also known as Dvl-PDZ Domain Inhibitor II or Wnt Pathway Inhibitor IV . It controls the biological activity of Dvl-PDZ and is primarily used for Protease Inhibitors applications . Its molecular formula is C22H18N2O4 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . The synthesized 2-amino benzoic acid derivatives were screened in vitro for their antibacterial activity against Gram-positive S. aureus, B. subtilis and Gram-negative E. coli and in vitro antifungal activity against C. albicans and A. niger .


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 374.389 Da and the monoisotopic mass is 374.126648 Da .

Scientific Research Applications

Biosynthesis in Plants and Bacteria

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid, as part of the benzoic acid derivatives, plays a significant role in the biosynthesis of several natural products in plants and bacteria. Benzoic acid is involved in the synthesis of compounds like zaragozic acids, paclitaxel, salicylic acid, and cocaine. This compound is crucial for understanding the biosynthesis pathways in these organisms (Hertweck et al., 2001).

Novel Protecting Group for Carbohydrates

The compound has been explored as a protecting group in carbohydrate chemistry. This includes applications like the O-protection of glycosyl donors, demonstrating its versatility and importance in organic synthesis (Ziegler & Pantkowski, 1994).

Structural Characterization in Chemistry

Structural characterization of various compounds, such as amino acid ethyl esters, has been performed using derivatives of benzoic acid. This highlights its utility in analyzing and understanding the structure of complex organic molecules (Savage et al., 2005).

Synthesis of Phenoxybenzoylphenyl Acetic Acids

This compound has been used in the synthesis and study of phenoxybenzoylphenyl acetic acids, showcasing its application in medicinal chemistry research (Salem et al., 2006).

PPARgamma Agonists Research

Its derivatives have been investigated in the context of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which are significant in the study of antidiabetic activity (Cobb et al., 1998).

Antimicrobial Activity Research

Studies have been conducted to evaluate the antimicrobial activities of compounds containing benzoic acid derivatives. These research efforts contribute to the development of new antimicrobial agents (El-Meguid, 2014).

Food Science and Nutrition

In the realm of food science and nutrition, benzoic acid derivatives, including 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid, are present naturally in plant and animal tissues and serve as additives. Their usage, exposure, and controversy in food products are areas of active research (del Olmo et al., 2017).

properties

IUPAC Name

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGIRQUECFHUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411073
Record name 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid

CAS RN

294891-81-9
Record name 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kamdem, Y Roske, D Kovalskyy… - Magnetic …, 2021 - mr.copernicus.org
Dishevelled (Dvl) proteins are important regulators of the Wnt signalling pathway, interacting through their PDZ domains with the Wnt receptor Frizzled. Blocking the Dvl PDZ–Frizzled …
Number of citations: 6 mr.copernicus.org

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